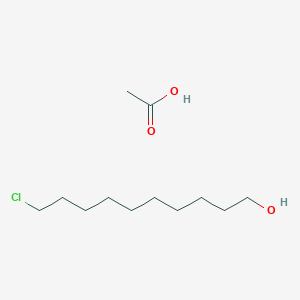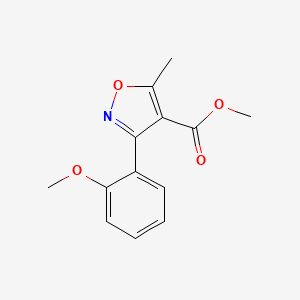
4,5-DITHIAZOLE-DIMÉTHANOL
Vue d'ensemble
Description
“4,5-Di(hydroxymethyl)thiazole” is a chemical compound with the molecular formula C5H7NO2S . It is a versatile building block for many biologically active compounds .
Synthesis Analysis
The synthesis of 2-aryl-4,5-dihydrothiazoles, which are similar to 4,5-Di(hydroxymethyl)thiazole, has been reported. They were synthesized in yields ranging from 64% to 89% from cysteine and substituted-benzonitriles via a novel metal- and catalyst-free method .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed mainly by NMR spectral data analysis .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Mécanisme D'action
The mechanism of action of 4,5-Di(hydroxymethyl)thiazole is not fully understood. However, studies have suggested that it may act by interfering with cellular signaling pathways, leading to the inhibition of cell growth and induction of apoptosis. Additionally, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4,5-Di(hydroxymethyl)thiazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, it has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4,5-Di(hydroxymethyl)thiazole is its broad range of potential applications. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for further research. Additionally, it is relatively easy to synthesize, making it readily available for laboratory experiments.
One limitation of 4,5-Di(hydroxymethyl)thiazole is its potential toxicity. While it has been found to be relatively non-toxic in vitro, further studies are needed to determine its safety and efficacy in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 4,5-Di(hydroxymethyl)thiazole. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and its mechanism of action in cancer cells. Additionally, its potential as an antimicrobial and anti-inflammatory agent should be further explored.
Another area of interest is the synthesis of derivatives of 4,5-Di(hydroxymethyl)thiazole. These derivatives may have improved properties, such as increased potency or reduced toxicity. Additionally, the development of novel synthetic methods for 4,5-Di(hydroxymethyl)thiazole and its derivatives may lead to more efficient and cost-effective production methods.
In conclusion, 4,5-Di(hydroxymethyl)thiazole is a promising compound with potential applications in medicinal chemistry. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, its broad range of properties make it an exciting area of research for the future.
Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés du thiazole, y compris le 4,5-DITHIAZOLE-DIMÉTHANOL, sont proéminents dans la recherche pharmaceutique en raison de leur large éventail d'activités biologiques. Ils sont utilisés dans le développement de composés ayant des activités antimicrobiennes, antirétrovirales, antifongiques, anticancéreuses, antidiabétiques, anti-inflammatoires, anti-Alzheimer, antihypertensives, antioxydantes et hépatoprotectrices . Le groupe thiazole est une caractéristique clé de nombreux médicaments, tels que le sulfatiazole, un médicament antimicrobien, et le ritonavir, un médicament antirétroviral.
Science des matériaux
Les thiazoles sont incorporés dans des matériaux qui nécessitent des propriétés spécifiques d'absorption de la lumière. Ils sont utilisés dans la synthèse de colorants, de pigments et de chromophores en raison de leur structure aromatique et de leur stabilité .
Optoélectronique
Les dérivés du thiazole sont explorés pour leurs applications en optoélectronique, en particulier dans les transistors à effet de champ organiques et les cellules solaires sensibilisées aux colorants. Leur squelette plan et rigide, ainsi qu'une structure π-conjuguée étendue, les rendent adaptés à ces applications .
Recherche sur les cristaux liquides
En raison de leur structure plane et de leurs propriétés électroniques, les dérivés du thiazole sont étudiés pour leur utilisation potentielle dans les cristaux liquides. Ces matériaux sont essentiels pour les écrans et autres dispositifs optiques .
Chimie synthétique
Les dérivés du thiazole sont des intermédiaires clés en chimie synthétique. Ils sont utilisés pour construire des molécules complexes pour diverses applications, y compris la chimie médicinale et la science des matériaux. Leur réactivité permet l'introduction de divers groupes fonctionnels, élargissant la diversité des possibilités synthétiques .
Safety and Hazards
Propriétés
IUPAC Name |
[5-(hydroxymethyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c7-1-4-5(2-8)9-3-6-4/h3,7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPJTRKDLZMFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856127 | |
| Record name | (1,3-Thiazole-4,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1393686-89-9 | |
| Record name | (1,3-Thiazole-4,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1512620.png)





![trans-Methyl 1'-(methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1512632.png)

![(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid](/img/structure/B1512635.png)
![Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1512639.png)
